molecular formula C18H19N3O B11690035 3-[4-(Diethylamino)anilino]indol-2-one

3-[4-(Diethylamino)anilino]indol-2-one

Cat. No.: B11690035
M. Wt: 293.4 g/mol
InChI Key: UCLYYKBUUUEVLT-UHFFFAOYSA-N
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Description

(3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an imino group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with isatin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imino linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-THIONE
  • (3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-OL

Uniqueness

The uniqueness of (3E)-3-{[4-(DIETHYLAMINO)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific structural features, such as the presence of the diethylamino group and the imino linkage, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and solubility, making it a more suitable candidate for various applications in research and industry.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]imino-1H-indol-2-one

InChI

InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22)

InChI Key

UCLYYKBUUUEVLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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